molecular formula C8H6N2O2 B1670375 2,3-Dihidroxiquinoxalina CAS No. 15804-19-0

2,3-Dihidroxiquinoxalina

Número de catálogo: B1670375
Número CAS: 15804-19-0
Peso molecular: 162.15 g/mol
Clave InChI: ABJFBJGGLJVMAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dihydroxyquinoxaline is an organic compound with the molecular formula C8H6N2O2. It is a derivative of quinoxaline, characterized by the presence of two hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .

Aplicaciones Científicas De Investigación

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxyquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding 2,3-dihydroxyquinoxaline as the primary product .

Industrial Production Methods: In industrial settings, the synthesis of 2,3-dihydroxyquinoxaline often involves the use of more efficient and scalable methods. For instance, the reaction of o-phenylenediamine with oxalic acid or pyruvic acid under controlled conditions can produce high yields of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dihydroxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sulfuric Acid and Potassium Nitrate: Used for nitration reactions.

    Ruthenium Tricarbonyl in Dimethyl Sulfoxide: Used for complex formation.

Major Products:

Mecanismo De Acción

The mechanism of action of 2,3-dihydroxyquinoxaline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

  • 2,3-Dichloroquinoxaline
  • 2,3-Dihydroxypyridine
  • 1,4-Dimethylquinoxaline-2,3-dione

Comparison: 2,3-Dihydroxyquinoxaline is unique due to its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 2,3-dichloroquinoxaline, with chlorine substituents, exhibits different reactivity and applications .

Actividad Biológica

2,3-Dihydroxyquinoxaline (DHQ) is a compound of increasing interest due to its diverse biological activities. This article presents an overview of its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

2,3-Dihydroxyquinoxaline is characterized by the following chemical structure:

  • Chemical Formula : C8_8H6_6N2_2O2_2
  • Molecular Weight : 162.14 g/mol
  • CAS Number : 5335-25-1

The compound features a quinoxaline core with hydroxyl groups at the 2 and 3 positions, which significantly influence its biological activity.

1. Antiviral Activity

DHQ has been shown to enhance the ATPase activity of Herpes Simplex Virus thymidine kinase (HSV-TK), suggesting a potential role in antiviral therapies. The compound promotes the phosphorylation of acyclovir (ACV), a common antiviral drug, indicating that it may improve the efficacy of existing antiviral treatments by facilitating the activation of prodrugs like ACV .

2. Antimicrobial Effects

Research indicates that DHQ exhibits antimicrobial properties against various pathogens. In a synthesis study involving quinoxaline derivatives, DHQ demonstrated significant activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

3. Anti-schistosomal Activity

Recent studies have explored the anti-schistosomal properties of quinoxaline derivatives, including DHQ. The compound showed promising results against Schistosoma mansoni, with effective concentrations (EC50) in the micromolar range. Its structural modifications were found to enhance potency and selectivity against different lifecycle stages of the parasite .

Research Findings and Case Studies

A summary of key research findings related to DHQ's biological activity is presented in the table below:

StudyBiological ActivityFindings
Anti-schistosomalEC50 = 0.44 μM on juvenile worms; improved potency with structural modifications.
AntiviralPromotes ATPase activity of HSV-TK; enhances phosphorylation of ACV.
AntimicrobialSignificant activity against Staphylococcus aureus; suggests potential for new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific functional groups on the quinoxaline core significantly influence biological activity. For instance:

  • Hydroxyl Substituents : The presence of hydroxyl groups at positions 2 and 3 enhances solubility and biological interactions.
  • Aromatic Substituents : Modifications to the aromatic rings attached to the quinoxaline core can lead to increased potency against specific pathogens or parasites .

Propiedades

IUPAC Name

1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJFBJGGLJVMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065946
Record name 2,3-Quinoxalinedione, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or light brown powder; [Alfa Aesar MSDS]
Record name 2,3-Dihydroxyquinoxaline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9924
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000005 [mmHg]
Record name 2,3-Dihydroxyquinoxaline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9924
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15804-19-0
Record name 2,3-Dihydroxyquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15804-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxyquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxyquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxyquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Quinoxalinedione, 1,4-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Quinoxalinedione, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-QUINOXALINEDIONE, 1,4-DIHYDRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APO55IZ9E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The compounds synthesized for testing as potential glycine antagonists which are not substituted on the amide (1 or 4) position are summarized below (Table I). Most were available by simple condensation of diethyl oxalate with the corresponding diaminobenzene according to Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). The 1,4-dihydro-2,3-quinoxalinediones may be easily prepared in high yield by heating oxalic acid and the corresponding o-diamine to about 100° to 140° C. for 1 to 10 hr. in the presence of a strong mineral acid such as HCl, H2SO4, H3PO4 and the like. See, Mager and Berends, Rec. Trav. Chim. 77:842 (1958). In a preferred embodiment, oxalic acid and the o-diamine are heated to 125° C. in 2N HCl for 2.5 hours to give the corresponding 1,4-dihydro-2,3-quinoxalinedione in high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
o-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-dihydro-2,3-quinoxalinediones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
o-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

o-Phenylenediamine (10 grams) and ethyl oxalate (100 ml.) were mixed and the mixture was heated, with stirring, to reflux and refluxed for 30 minutes. The reaction mixture was then cooled and the resulting precipitate, the desired 2(1H), 3(4H)-quinoxalinedione, was separated by filtration. The product did not melt below 400°C. It was recrystallized from a mixture of dimethylformamide and water, yielding a purified product which did not melt below 405°C. The identity of the product was confirmed by NMR and IR. Elemental analysis showed
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxyquinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxyquinoxaline
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroxyquinoxaline
Reactant of Route 4
2,3-Dihydroxyquinoxaline
Reactant of Route 5
2,3-Dihydroxyquinoxaline
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxyquinoxaline
Customer
Q & A

A: 2,3-Dihydroxyquinoxaline and its derivatives are known to act as antagonists for glutamate receptors, specifically GluR4. [, ] This interaction occurs through binding to the ligand-binding domain of GluR4, competing with the natural agonist glutamate. [, ] While the exact downstream effects depend on the specific receptor subtype and cellular context, antagonist binding to glutamate receptors typically inhibits their activity, reducing neuronal excitability.

A:

  • Spectroscopic Data:
    • IR: Characterized by the presence of peaks corresponding to O-H, C=O, C=N, and aromatic C-H stretches. []
    • NMR: Chemical shifts are dependent on the solvent and tautomeric form. [, ]
    • Mass Spectrometry: Exhibits a characteristic fragmentation pattern. []

ANone: The provided research does not focus on the catalytic properties of 2,3-Dihydroxyquinoxaline.

A: Yes, Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional have been performed to determine the most stable geometries and relative stability of 2,3-Dihydroxyquinoxaline and its derivatives. [] These calculations help understand the compound's energetics and provide insights into its structure-activity relationships.

A: Research suggests that modifications to the 2,3-Dihydroxyquinoxaline structure, such as the addition of chlorine or cyano groups, can significantly impact its binding affinity to glutamate receptors. [, ] For example, 6-cyano-7-nitro-2,3-dihydroxyquinoxaline exhibits high affinity for the glutamate receptor binding site. [] Further investigations into different substituents and their positions on the quinoxaline ring system are necessary to establish a comprehensive SAR profile.

ANone: The provided research primarily focuses on the synthesis, structural characterization, and some aspects of the biological activity of 2,3-Dihydroxyquinoxaline and its derivatives. Information regarding SHE regulations, detailed pharmacological profiles, toxicity, environmental impact, and other related aspects is not extensively covered in these studies.

A: Research on 2,3-Dihydroxyquinoxaline and its derivatives has evolved from focusing on its synthesis and chemical properties [, , , , , , , ] to exploring its potential biological applications. The discovery of its antagonist activity against glutamate receptors marked a significant milestone, prompting further investigations into its structure-activity relationships and potential therapeutic uses. [, ]

A: The study of 2,3-Dihydroxyquinoxaline showcases cross-disciplinary applications in synthetic organic chemistry, analytical chemistry, and medicinal chemistry. [, , , , , , , , , ] Further research may reveal synergistic applications in material science and other fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.